Tetramethyl 2,2'-[sulfanediylbis(methylene)]di(but-2-enedioate)
Description
Tetramethyl 2,2’-[sulfanediylbis(methylene)]di(but-2-enedioate) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two but-2-enedioate groups linked by a sulfanediylbis(methylene) bridge, with tetramethyl groups attached to the structure. It is used in various scientific research applications due to its distinct chemical behavior and reactivity.
Properties
CAS No. |
61784-48-3 |
|---|---|
Molecular Formula |
C14H18O8S |
Molecular Weight |
346.35 g/mol |
IUPAC Name |
dimethyl 2-[(4-methoxy-2-methoxycarbonyl-4-oxobut-2-enyl)sulfanylmethyl]but-2-enedioate |
InChI |
InChI=1S/C14H18O8S/c1-19-11(15)5-9(13(17)21-3)7-23-8-10(14(18)22-4)6-12(16)20-2/h5-6H,7-8H2,1-4H3 |
InChI Key |
HIIOZGKQUOSFLL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=C(CSCC(=CC(=O)OC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 2,2’-[sulfanediylbis(methylene)]di(but-2-enedioate) typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of but-2-enedioic acid derivatives with sulfanediylbis(methylene) compounds in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of Tetramethyl 2,2’-[sulfanediylbis(methylene)]di(but-2-enedioate) may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 2,2’-[sulfanediylbis(methylene)]di(but-2-enedioate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions result in the formation of new compounds with different functional groups.
Scientific Research Applications
Tetramethyl 2,2’-[sulfanediylbis(methylene)]di(but-2-enedioate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic properties and potential drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of Tetramethyl 2,2’-[sulfanediylbis(methylene)]di(but-2-enedioate) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Tetramethylbutane: A hydrocarbon with a similar tetramethyl structure but different functional groups.
Tetramethylethylenediamine: A diamine compound with tetramethyl groups, used as a ligand in coordination chemistry.
Uniqueness
Tetramethyl 2,2’-[sulfanediylbis(methylene)]di(but-2-enedioate) is unique due to its combination of sulfanediylbis(methylene) and but-2-enedioate groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific research applications where other compounds may not be suitable.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
